molecular formula C17H19NO3 B057623 Z-D-Phenylalaninol CAS No. 58917-85-4

Z-D-Phenylalaninol

Cat. No. B057623
Key on ui cas rn: 58917-85-4
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06528514B1

Procedure details

To a solution of the objective compound of step (9) (87.8 g, 0.308 mol), 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (480 mg 3.07 mmol) and sodium bromide (31.7 g, 0.308 mol) in ethyl acetate (900 mL)-toluene (900 mL) were added 6% sodium hypochlorite aqueous solution (PURELOX, 410 mL, 0.34 mol) and a solution of sodium hydrogencarbonate (75 g, 0.89 mol) in water (540 mL) with dropwise over 1.5 hours under ice-cooling, and the mixture was stirred for 1 hour. This reaction mixture was extracted with ethyl acetate and the extract was washed successively with potassium iodide (2.5 g, 15 mmol)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. To the residue were added ethyl acetate (150 mL) and hexane (500 mL), and the mixture was stirred at room temperature ˜0° C. for 5 hours. The resulting crystal crop was collected by filtration, washed with hexane-ethyl acetate (3:1, 300 mL) and dried in vacuo to give 63.28 g (73%) of N-benzyloxycarbonyl-DL-phenylalaninal as white crystals.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH2:20][OH:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br-].[Na+].Cl[O-].[Na+].C(=O)([O-])O.[Na+]>C(OCC)(=O)C.O.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH:20]=[O:21])[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
87.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CC1=CC=CC=C1)CO
Name
Quantity
31.7 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
410 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
540 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed successively with potassium iodide (2.5 g, 15 mmol
ADDITION
Type
ADDITION
Details
)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate (150 mL) and hexane (500 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature ˜0° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting crystal crop was collected by filtration
WASH
Type
WASH
Details
washed with hexane-ethyl acetate (3:1, 300 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CC1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.28 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06528514B1

Procedure details

To a solution of the objective compound of step (9) (87.8 g, 0.308 mol), 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (480 mg 3.07 mmol) and sodium bromide (31.7 g, 0.308 mol) in ethyl acetate (900 mL)-toluene (900 mL) were added 6% sodium hypochlorite aqueous solution (PURELOX, 410 mL, 0.34 mol) and a solution of sodium hydrogencarbonate (75 g, 0.89 mol) in water (540 mL) with dropwise over 1.5 hours under ice-cooling, and the mixture was stirred for 1 hour. This reaction mixture was extracted with ethyl acetate and the extract was washed successively with potassium iodide (2.5 g, 15 mmol)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. To the residue were added ethyl acetate (150 mL) and hexane (500 mL), and the mixture was stirred at room temperature ˜0° C. for 5 hours. The resulting crystal crop was collected by filtration, washed with hexane-ethyl acetate (3:1, 300 mL) and dried in vacuo to give 63.28 g (73%) of N-benzyloxycarbonyl-DL-phenylalaninal as white crystals.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH2:20][OH:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br-].[Na+].Cl[O-].[Na+].C(=O)([O-])O.[Na+]>C(OCC)(=O)C.O.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH:20]=[O:21])[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
87.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CC1=CC=CC=C1)CO
Name
Quantity
31.7 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
410 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
540 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed successively with potassium iodide (2.5 g, 15 mmol
ADDITION
Type
ADDITION
Details
)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate (150 mL) and hexane (500 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature ˜0° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting crystal crop was collected by filtration
WASH
Type
WASH
Details
washed with hexane-ethyl acetate (3:1, 300 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CC1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.28 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.